4-Dimethylaminopyridine
Overview
Description
Synthesis Analysis
DMAP can be synthesized via a "one pot" method from pyridine, sulfurous oxychloride, and dimethylformamide (DMF), offering an efficient green synthesis approach with an 88% yield. This method minimizes waste and simplifies the synthesis process (Liu Zong-rui, 2009).
Molecular Structure Analysis
The crystal structure of DMAP includes significant interactions like N-H...O hydrogen bonds, demonstrating its ability to form stable complexes with various compounds. In one study, DMAP formed a complex with chloranilic acid, revealing the importance of hydrogen bonding and π-π stacking interactions in the stabilization of the complex (A. N. Belay, J. Venter, O. Alexander, 2020).
Chemical Reactions and Properties
DMAP is utilized in peptide coupling reactions to enhance the efficiency of bond formation, particularly in cycles involving sterically hindered amino acids. It acts as a useful catalyst in various chemical reactions, including three-component reactions for the synthesis of complex molecular structures (S. S. Wang, J. Tam, B. S. Wang, R. B. Merrifield, 2009).
Physical Properties Analysis
DMAP's physical properties, such as density and viscosity, have been studied in the context of its use in the synthesis of ionic liquids (ILs). These studies provide insights into the molecular volume, lattice potential energy, and interactions between ions, which are critical for understanding its behavior in various solvents (Dongren Cai, N. Saengprachum, Zhipeng Lin, T. Qiu, 2020).
Chemical Properties Analysis
The chemical properties of DMAP, including its reactivity and catalytic efficiency, are highlighted by its role in the synthesis of heroin from morphine, demonstrating its capability to act as a catalyst in acetylation reactions. This example showcases the broad applicability of DMAP in facilitating chemical transformations under mild conditions (S. Klemenc, 2002).
Scientific Research Applications
1. Selective Oxidation of Methyl Aromatics
- Summary of Application: DMAP, in combination with benzyl bromide, is used as a catalyst for the selective oxidation of methyl aromatics . This process is fundamental in the chemical industry, where the corresponding carbonyl products are versatile building blocks in plastics, synthetic fibers, pharmaceuticals, and perfume industries .
- Methods of Application: The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics are successfully oxygenated with molecular oxygen . The real catalyst is due to the formation of a pyridine onium salt from the bromide and DMAP .
- Results or Outcomes: DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine .
2. Synthesis of Pyridinium-Based Ionic Liquids
- Summary of Application: DMAP is used in the eco-friendly synthesis of a new class of pyridinium-based ionic liquids . These ionic liquids have been found to possess attractive antimicrobial activity .
- Methods of Application: The synthesis of these ionic liquids is based on functionalized 4-dimethylaminopyridinium derivatives .
- Results or Outcomes: The newly synthesized ionic liquids were found to be effective antibacterial and antifungal agents .
3. Nucleophilic Catalyst for Various Reactions
- Summary of Application: DMAP is a useful nucleophilic catalyst for various reactions including esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . It is also an effective catalyst for transesterification of beta-keto esters and silylation of alcohols .
- Methods of Application: DMAP is used as a catalyst in these reactions .
- Results or Outcomes: The use of DMAP as a catalyst in these reactions has been found to be effective .
4. Esterification Catalyst
- Summary of Application: DMAP is used as a catalyst in the Steglich esterification . This reaction is of great value for chemical synthesis because it catalyzes a large variety of group-transfer reactions .
- Methods of Application: DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion . The alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
- Results or Outcomes: The use of DMAP as a catalyst in these reactions has been found to be effective .
5. Immobilized on Porous Silica Particles and Monoliths
- Summary of Application: DMAP is immobilized on mesoporous silica particles and macro-mesoporous silica monoliths for the esterification of phenylethanol in continuous flow .
- Methods of Application: An alkyne-functionalized DMAP derivative was immobilized via click chemistry . The materials were characterized by physisorption analysis, diffuse reflectance infrared Fourier transform spectroscopy (DRIFT) and elemental analysis .
- Results or Outcomes: Complete conversion of 1-phenylethanol to phenylethylacetate was achieved with both materials and short contact times .
6. Applications in Natural Products Chemistry
- Summary of Application: DMAP is employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .
- Methods of Application: DMAP is used as a catalyst in these reactions .
- Results or Outcomes: The use of DMAP as a catalyst in these reactions has been found to be effective .
7. Acylation Reactions Catalyst
- Summary of Application: DMAP is a highly versatile nucleophilic catalyst for acylation reactions .
- Methods of Application: DMAP is used as a catalyst in these reactions .
- Results or Outcomes: The use of DMAP as a catalyst in these reactions has been found to be effective .
8. Protection of Amines
- Summary of Application: DMAP is employed in the protection of amines .
- Methods of Application: DMAP is used as a catalyst in these reactions .
- Results or Outcomes: The use of DMAP as a catalyst in these reactions has been found to be effective .
9. Agricultural Chemicals and Fertilizers
- Summary of Application: DMAP is used in the manufacturing of agricultural chemicals used on a variety of crops and fertilizers .
- Methods of Application: DMAP is used in the synthesis of these chemicals and fertilizers .
- Results or Outcomes: The use of DMAP in these applications has been found to be effective .
Safety And Hazards
DMAP has a relatively high toxicity and is particularly dangerous because of its ability to be absorbed through the skin. It is also corrosive . It is toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye damage, harmful if inhaled, may cause respiratory irritation, and causes damage to organs .
Future Directions
DMAP has been found to be a superior mediator for the Morita–Balylis–Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes . The optoelectronic and thermoelectric properties of DMAP have also been investigated, suggesting potential applications in electronic devices .
properties
IUPAC Name |
N,N-dimethylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFNPMBLIVWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Record name | 4-dimethylaminopyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-dimethylaminopyridine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044369 | |
Record name | N,N-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Pyridinamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dimethylaminopyridine | |
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URL | https://haz-map.com/Agents/11616 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | 4-Dimethylaminopyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11616 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Dimethylaminopyridine | |
CAS RN |
1122-58-3 | |
Record name | 4-(Dimethylamino)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dimethylaminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridinamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DIMETHYLAMINOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP1R6P0S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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